L-703,606 oxalate salt hydrate
Overview
Description
L-703,606 oxalate salt hydrate is a solid compound with the empirical formula C27H29IN2 · C2H2O4 · xH2O . It is also known by the synonym cis-2-(Diphenylmethyl)-N-[(2-iodophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine oxalate salt . It is a potent and selective non-peptide NK-1 tachykinin receptor antagonist .
Molecular Structure Analysis
The molecular weight of L-703,606 oxalate salt hydrate is 598.47 g/mol on an anhydrous basis . The molecular formula is C29H31IN2O4 . The InChI string representation of the molecule isInChI=1S/C27H29IN2.C2H2O4/c28-24-14-8-7-13-23 (24)19-29-26-22-15-17-30 (18-16-22)27 (26)25 (20-9-3-1-4-10-20)21-11-5-2-6-12-21;3-1 (4)2 (5)6;/h1-14,22,25-27,29H,15-19H2; (H,3,4) (H,5,6);1H2/t26-,27-;;/m1../s1
. Physical And Chemical Properties Analysis
L-703,606 oxalate salt hydrate is a white solid . It is soluble in DMSO (>10 mg/mL), 45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin (11 mg/mL), and slightly soluble in water (<2 mg/mL) .Scientific Research Applications
Structural and Chemical Properties
Crystal Structure Analysis : The study of hydrated molecular salts like imidazolium trans-diaquadioxalatochromate(III) dihydrate reveals insights into the crystal structure, including the formation of a three-dimensional network facilitated by hydrogen bonding. Such structural analyses are crucial for understanding the properties and potential applications of oxalate salt hydrates in crystallography and materials science (Chérif, Abdelhak, Zid, & Driss, 2013).
Photodetachment of Hydrated Oxalate Dianions : Research on hydrated oxalate clusters explores the energetics and stabilities of these clusters, providing fundamental insights into the behavior of oxalate ions in the gas phase. This knowledge is relevant for environmental and atmospheric chemistry studies (Wang, Yang, Nicholas, & Wang, 2003).
Electrocatalytic CO2 Conversion to Oxalate : A copper complex demonstrated remarkable selectivity in reductively coupling carbon dioxide to form oxalate, highlighting a potential application of oxalate salts in carbon capture and conversion technologies. This research offers a promising approach to utilizing CO2 as a feedstock for the preparation of value-added compounds, contributing to efforts to reduce atmospheric CO2 concentrations (Angamuthu, Byers, Lutz, Spek, & Bouwman, 2010).
Applications in Energy Storage and Environmental Chemistry
- Thermochemical Energy Storage : The dehydration and rehydration of calcium oxalate monohydrate are explored for their potential in thermochemical energy storage. The complete reversibility of these reactions and their dependence on water vapor concentration highlight the suitability of oxalate hydrates for technical applications in energy storage, offering an efficient way to store and release energy (Knoll, Müller, Artner, Welch, Werner, Harasek, & Weinberger, 2017).
Safety And Hazards
properties
IUPAC Name |
2-benzhydryl-N-[(2-iodophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29IN2.C2H2O4/c28-24-14-8-7-13-23(24)19-29-26-22-15-17-30(18-16-22)27(26)25(20-9-3-1-4-10-20)21-11-5-2-6-12-21;3-1(4)2(5)6/h1-14,22,25-27,29H,15-19H2;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLWXEPQCNQPNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2C(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5I.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31IN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-703,606 oxalate salt hydrate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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